molecular formula C19H18FN7O B10911409 5-(4-fluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-fluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10911409
M. Wt: 379.4 g/mol
InChI Key: YKYNHKBXXJNLEH-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N~7~-[(1-Propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex heterocyclic compound that features a triazolopyrimidine core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a fluorophenyl group and a pyrazolylmethyl substituent. These structural elements contribute to its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-N~7~-[(1-Propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and environmentally friendly catalysts to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-N~7~-[(1-Propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-N~7~-[(1-Propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The specific pathways involved may include inhibition of kinase activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-N~7~-[(1-Propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its combination of a triazolopyrimidine core with a fluorophenyl and pyrazolylmethyl substituent. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C19H18FN7O

Molecular Weight

379.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[(2-propylpyrazol-3-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H18FN7O/c1-2-9-26-15(7-8-23-26)11-21-18(28)17-10-16(13-3-5-14(20)6-4-13)25-19-22-12-24-27(17)19/h3-8,10,12H,2,9,11H2,1H3,(H,21,28)

InChI Key

YKYNHKBXXJNLEH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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